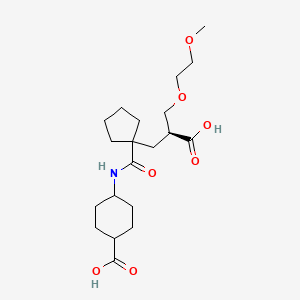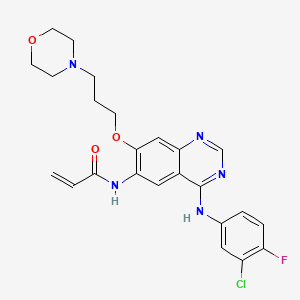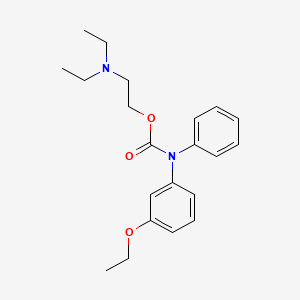
2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate
Vue d'ensemble
Description
2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a carbanilic acid moiety, an m-ethoxy group, and a 2-(diethylamino)ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate typically involves the esterification of carbanilic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield carbanilic acid and 2-(diethylamino)ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium alkoxides or amines.
Major Products Formed
Hydrolysis: Carbanilic acid and 2-(diethylamino)ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate cellular processes through its interaction with key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanilic acid, m-ethoxy-N-phenyl-, ethyl ester
- Carbanilic acid, m-ethoxy-N-phenyl-, methyl ester
- Carbanilic acid, m-ethoxy-N-phenyl-, propyl ester
Uniqueness
2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is unique due to the presence of the 2-(diethylamino)ethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110530-07-9 |
|---|---|
Formule moléculaire |
C21H28N2O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C21H28N2O3/c1-4-22(5-2)15-16-26-21(24)23(18-11-8-7-9-12-18)19-13-10-14-20(17-19)25-6-3/h7-14,17H,4-6,15-16H2,1-3H3 |
Clé InChI |
UWHWYEUAWUNYMZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC |
SMILES canonique |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC |
Apparence |
Solid powder |
| 110530-07-9 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





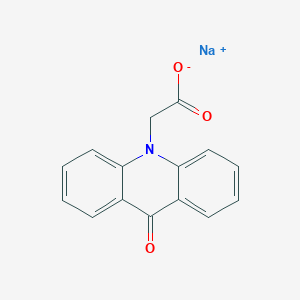
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)


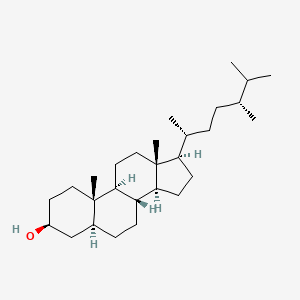
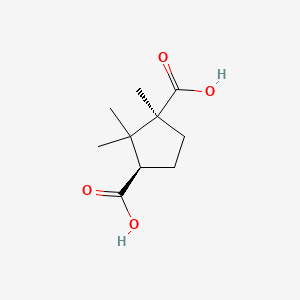
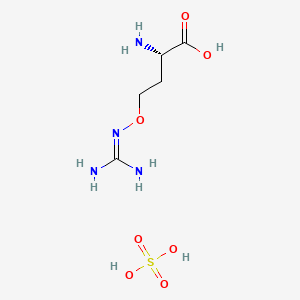
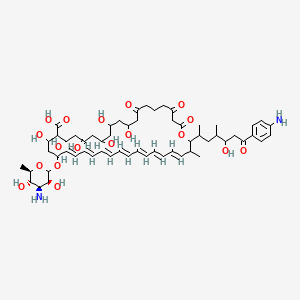
![4-[[1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1668255.png)
